Bufuralol hydrochloride is derived from bufuralol, which is synthesized as a racemic mixture. It is categorized under small molecules and experimental drugs, with applications primarily in the field of cardiology. Its classification as a beta-blocker allows it to interfere with the action of epinephrine and norepinephrine on beta-adrenergic receptors, leading to decreased heart rate and blood pressure .
Bufuralol hydrochloride can be synthesized through several methods, with a common approach involving the reaction of 7-ethylbenzofuran-2-carboxaldehyde with tert-butylamine. The synthesis typically follows these steps:
Key parameters that influence the synthesis include temperature control, reaction time, and the use of solvents that facilitate the reaction while minimizing side products .
The molecular structure of bufuralol hydrochloride features a benzofuran ring system substituted with an ethyl group and a tert-butylamino group. The three-dimensional structure can be characterized by:
The InChI Key for bufuralol hydrochloride is SSEBTPPFLLCUMN-UHFFFAOYSA-N, which aids in identifying its unique structural characteristics in databases .
Bufuralol hydrochloride participates in various chemical reactions typical of beta-blockers:
These reactions are crucial for understanding the pharmacokinetics and dynamics of bufuralol hydrochloride in clinical settings .
Bufuralol hydrochloride acts as a non-selective beta-blocker, meaning it inhibits both beta-1 and beta-2 adrenergic receptors. This mechanism leads to:
The compound's ability to lower blood pressure makes it effective in treating hypertension and other cardiovascular disorders .
Bufuralol hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and delivery in pharmaceutical applications .
Bufuralol hydrochloride has several scientific applications:
Bufuralol hydrochloride is systematically named as 2-(tert-butylamino)-1-(7-ethylbenzofuran-2-yl)ethan-1-ol hydrochloride, reflecting its core benzofuran ethanolamine structure with an ethyl substituent at the 7-position of the heterocyclic ring and a tert-butylamino group on the ethanol side chain [3] [5]. The compound's molecular formula is C₁₆H₂₄ClNO₂ for the salt form, with a molecular weight of 297.82 g/mol. The free base (without hydrochloride) has the formula C₁₆H₂₃NO₂ and a molecular weight of 261.36 g/mol [3] [9].
Stereochemically, bufuralol possesses a single chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomers. The (+)-enantiomer is designated as (𝑅)-2-(tert-butylamino)-1-(7-ethylbenzofuran-2-yl)ethan-1-ol hydrochloride, while the (-)-enantiomer is its (𝑆)-counterpart [7]. The racemic mixture (designated (±)-bufuralol hydrochloride) is commonly used in research and has the CAS number 60398-91-6, while the enantiomers have distinct CAS registries (e.g., 57704-11-7 for the (+)-form) [7] [9]. This stereochemical distinction is pharmacologically significant as enantiomers exhibit different affinities for β-adrenergic receptors and metabolic pathways, though the racemate is typically employed for in vitro cytochrome P450 studies [2] [8].
Table 1: Molecular Identifiers of Bufuralol Hydrochloride
Property | Value |
---|---|
Systematic Name (IUPAC) | 2-(tert-butylamino)-1-(7-ethylbenzofuran-2-yl)ethan-1-ol hydrochloride |
Molecular Formula | C₁₆H₂₄ClNO₂ |
Molecular Weight | 297.82 g/mol |
CAS Number (Racemate) | 60398-91-6 |
CAS Number (Free Base) | 54340-62-4 |
CAS Number (+)-Enantiomer | 57704-11-7 |
Chiral Centers | 1 (C-1 of ethanolamine side chain) |
While single-crystal X-ray diffraction data for bufuralol hydrochloride remains limited in public databases, resonance Raman (RR) spectroscopy studies provide insights into its conformational behavior when bound to biological targets like cytochrome P450 2D6 (CYP2D6) [2]. RR analyses reveal that bufuralol binds to CYP2D6 without inducing significant perturbations to the heme iron's coordination or spin state. Specifically, the RR spectra (1300–1700 cm⁻¹) of CYP2D6-bufuralol complexes show minimal shifts in marker bands (e.g., ν₃, ν₂, ν₁₀, ν₃₇) compared to the substrate-free enzyme, indicating that bufuralol binding does not displace the water molecule coordinated to the heme iron in the resting state [2]. This contrasts sharply with other CYP2D6 substrates like dextromethorphan, which shift the heme equilibrium toward a pentacoordinate high-spin (5cHS) state.
Computational homology modeling suggests bufuralol adopts an extended conformation within the CYP2D6 active site, stabilized by hydrophobic interactions between its 7-ethylbenzofuran moiety and residues Phe¹²⁰ and Glu²¹⁶. The protonated tertiary amine of the ethanolamine side chain forms a salt bridge with Asp³⁰¹, while the hydroxyl group may engage in hydrogen bonding with water molecules or active site residues [2] [8]. This binding mode aligns with the pharmacophore model for CYP2D6 substrates, requiring a basic nitrogen atom 5–7 Å from the site of oxidation and a planar aromatic system [6].
Bufuralol hydrochloride exhibits pH-dependent solubility due to its weakly basic tertiary amine (pKa ≈ 8.97) and ionizable hydrochloride counterion [3] [6]. In aqueous solutions, it demonstrates moderate solubility in neutral or acidic buffers (e.g., phosphate buffer, pH 7.4: ~0.3–0.5 mg/mL) but becomes increasingly soluble under acidic conditions (pH < 4) where the amine group is fully protonated. In alkaline conditions (pH > 9), precipitation of the free base occurs, significantly reducing aqueous solubility [6].
Organic solvent solubility varies considerably:
Microsomal incubation studies highlight significant nonspecific binding (NSB) of bufuralol to proteins and lipids, particularly in human liver microsomes (HLMs). This binding reduces the freely available substrate concentration, necessitating corrections in kinetic studies. NSB is concentration-dependent and exacerbated by high microsomal protein concentrations (>0.5 mg/mL) [6].
Table 2: Solubility Profile of Bufuralol Hydrochloride
Solvent System | Solubility | Conditions/Notes |
---|---|---|
Water | ~0.5 mg/mL | pH 7.4, 25°C; increases at lower pH |
Phosphate Buffer (pH 7.4) | 0.3–0.5 mg/mL | 37°C |
0.1N HCl | >10 mg/mL | Complete protonation |
DMSO | 100 mg/mL (335.8 mM) | Hygroscopic; used for stock sol. |
Ethanol | ~15 mg/mL | 25°C |
Chloroform | <1 mg/mL | Limited by ionic character |
Bufuralol hydrochloride is a solid at room temperature with a defined melting point range of 143–146°C [3] [10]. Differential scanning calorimetry (DSC) traces typically show a sharp endothermic peak within this range, corresponding to the crystal lattice disintegration. Above 146°C, decomposition occurs, evidenced by exothermic events in DSC and visible charring [3] [10].
Thermogravimetric analysis (TGA) indicates minimal mass loss below 140°C, confirming the absence of volatile impurities or solvent hydrates in pure samples. However, the compound exhibits thermal lability in solution, particularly in aqueous buffers at physiological temperatures (37°C). Studies monitoring CYP2D6 activity loss in preincubated human liver microsomes revealed that bufuralol's oxidative metabolism is sensitive to enzyme instability, partly attributable to temperature-dependent denaturation of CYP2D6 over extended (>30 min) incubations [6]. Solid-state stability is maintained under recommended storage conditions (2–8°C in sealed containers protected from moisture), though decomposition accelerates under high humidity due to hydrochloride salt hygroscopicity [3] [9] [10].
The thermal behavior underscores the importance of controlled temperature conditions during kinetic assays and storage to prevent degradation artifacts in research applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7